1-(2-Fluoroethyl)-2-methylcyclohexane-1-carbaldehyde
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Overview
Description
1-(2-Fluoroethyl)-2-methylcyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring substituted with a fluoroethyl group and a methyl group, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where 2-fluoroethanol is used as a precursor . The reaction conditions often require a base such as potassium fluoride to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated synthesis procedures can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-2-methylcyclohexane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde can be reduced to a primary alcohol.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Bases like potassium fluoride are used to facilitate nucleophilic substitution.
Major Products:
Oxidation: 1-(2-Fluoroethyl)-2-methylcyclohexane-1-carboxylic acid.
Reduction: 1-(2-Fluoroethyl)-2-methylcyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoroethyl)-2-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-2-methylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluoroethyl group may enhance the compound’s stability and reactivity by influencing its electronic properties .
Comparison with Similar Compounds
1-(2-Fluoroethyl)-cyclopropylmethanamine: Shares the fluoroethyl group but has a different ring structure.
2-Fluoroethanol: A simpler compound with a fluoroethyl group but lacking the cyclohexane ring and aldehyde group.
1,2,3-Triazole Derivatives: Contain similar functional groups and are used in various pharmaceutical applications.
Uniqueness: 1-(2-Fluoroethyl)-2-methylcyclohexane-1-carbaldehyde is unique due to its combination of a fluoroethyl group, a cyclohexane ring, and an aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H17FO |
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Molecular Weight |
172.24 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-2-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H17FO/c1-9-4-2-3-5-10(9,8-12)6-7-11/h8-9H,2-7H2,1H3 |
InChI Key |
ZGKJFBWDGMDSGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(CCF)C=O |
Origin of Product |
United States |
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